molecular formula C15H22N2O2S B3938457 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3938457
M. Wt: 294.4 g/mol
InChI Key: QOWJBBUDLPWETH-UHFFFAOYSA-N
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Description

2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide under palladium-catalyzed conditions.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via an acetylation reaction using acetic anhydride and a suitable amine precursor.

    Addition of the Tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium boroh

Properties

IUPAC Name

2-acetamido-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-8(18)17-14-12(13(16)19)10-6-5-9(15(2,3)4)7-11(10)20-14/h9H,5-7H2,1-4H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWJBBUDLPWETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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